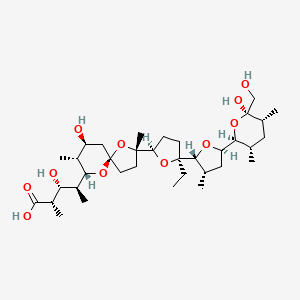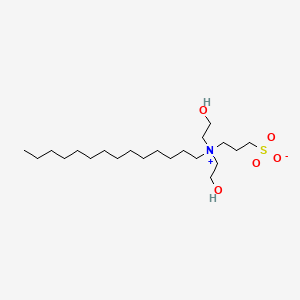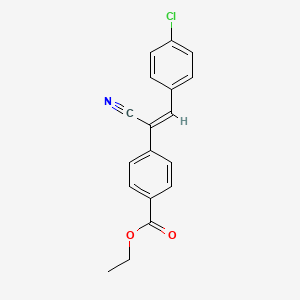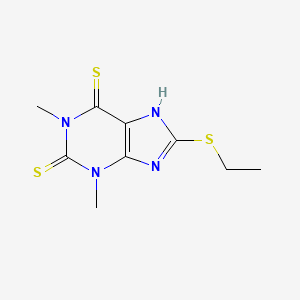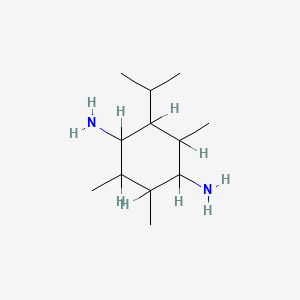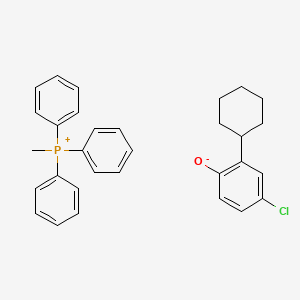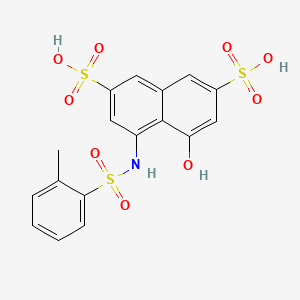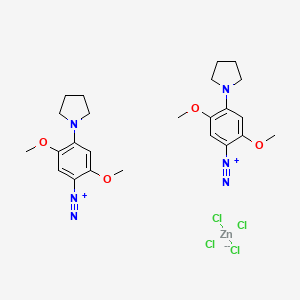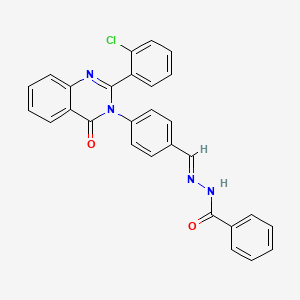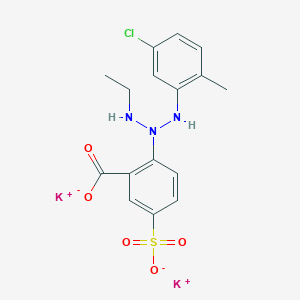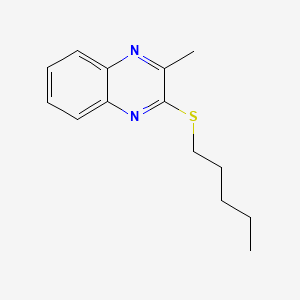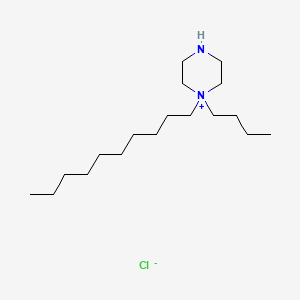
1-Butyl-1-decylpiperazinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1-decylpiperazinium chloride is an organic compound belonging to the class of quaternary ammonium salts It is characterized by the presence of a piperazine ring substituted with butyl and decyl groups, and a chloride anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-1-decylpiperazinium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-decylpiperazine with butyl chloride in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as distillation, crystallization, and filtration to achieve the required purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-1-decylpiperazinium chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the replacement of the chloride anion with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of the corresponding alcohol, while oxidation with hydrogen peroxide can yield various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
1-Butyl-1-decylpiperazinium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-butyl-1-decylpiperazinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-methylimidazolium chloride: This compound is another quaternary ammonium salt with similar applications in phase-transfer catalysis and ionic liquid research.
1-Butyl-1-methylpyrrolidinium chloride: Known for its use in electrochemical applications and as a solvent for various chemical reactions.
N-Butylpyridinium chloride: Utilized in organic synthesis and as a solvent in various industrial processes.
Uniqueness: 1-Butyl-1-decylpiperazinium chloride is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of both butyl and decyl groups on the piperazine ring enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly effective in applications requiring membrane disruption and antimicrobial activity .
Eigenschaften
CAS-Nummer |
111439-99-7 |
|---|---|
Molekularformel |
C18H39ClN2 |
Molekulargewicht |
319.0 g/mol |
IUPAC-Name |
1-butyl-1-decylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C18H39N2.ClH/c1-3-5-7-8-9-10-11-12-16-20(15-6-4-2)17-13-19-14-18-20;/h19H,3-18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YLIVTPKBXNTELR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+]1(CCNCC1)CCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


